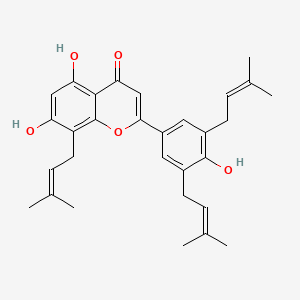
Epimedonin L
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin L typically involves the extraction of the compound from the aerial parts of Epimedium species. The extraction process often uses methanol (MeOH) as a solvent. The isolated compound is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from Epimedium plants. The process includes harvesting the plants, drying, and grinding them into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the compound .
化学反应分析
Types of Reactions
Epimedonin L undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxide derivatives, while reduction can yield alcohol derivatives .
科学研究应用
Epimedonin L has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of prenylflavonoids.
作用机制
Epimedonin L exerts its effects through multiple molecular targets and pathways. It is known to inhibit the formation of advanced glycation end-products (AGEs) by interacting with key enzymes involved in the glycation process. Additionally, it promotes osteoblast differentiation and proliferation by activating signaling pathways such as the Wnt/β-catenin pathway .
相似化合物的比较
Similar Compounds
- Epimedin A
- Epimedin B
- Epimedin C
Uniqueness
Epimedonin L stands out among similar compounds due to its potent inhibitory effects on advanced glycation end-products (AGEs) and its ability to promote bone health. While other prenylflavonoids like Epimedin A, B, and C share similar structures, this compound has shown superior efficacy in certain biological assays .
属性
分子式 |
C30H34O5 |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C30H34O5/c1-17(2)7-10-20-13-22(14-21(29(20)34)11-8-18(3)4)27-16-26(33)28-25(32)15-24(31)23(30(28)35-27)12-9-19(5)6/h7-9,13-16,31-32,34H,10-12H2,1-6H3 |
InChI 键 |
KLCBLFWSNMJRFR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


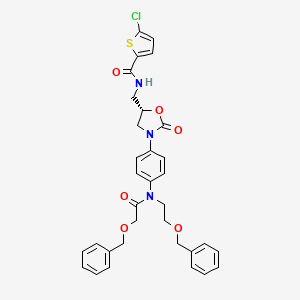
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile](/img/structure/B13431557.png)
![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carbaldehyde](/img/structure/B13431567.png)
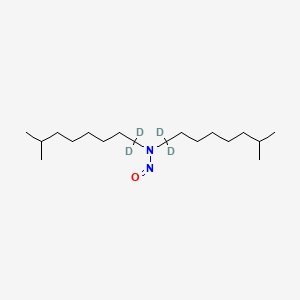
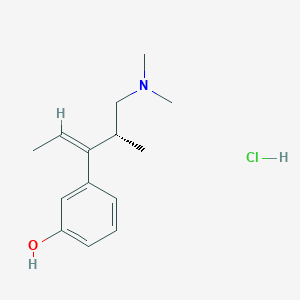
![(3E)-N,N-dimethyl-3-[(3R,8S)-2-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trienylidene]propan-1-amine;hydrochloride](/img/structure/B13431571.png)
![ethyl (1S,5R,6S)-5-(methoxymethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13431580.png)
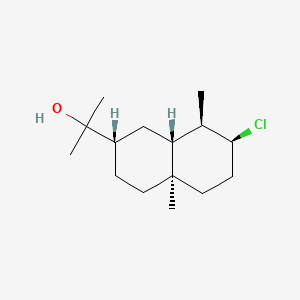
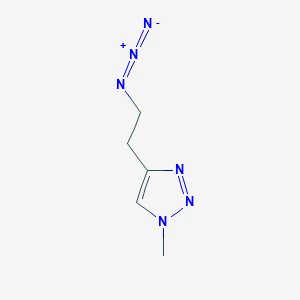
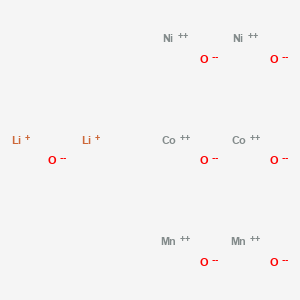
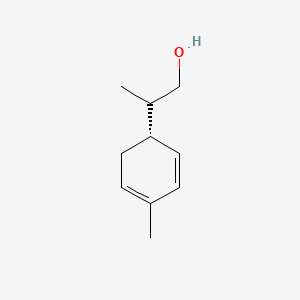

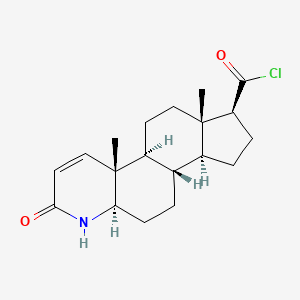
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
